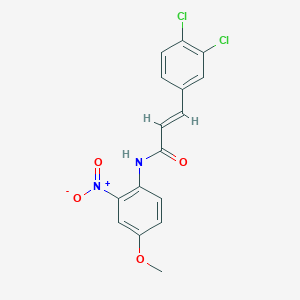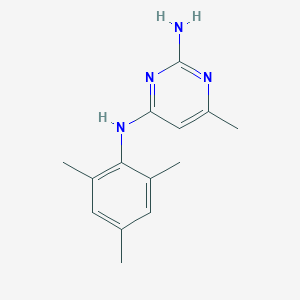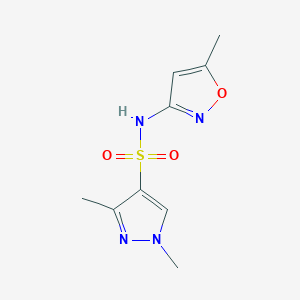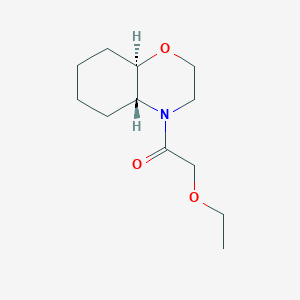
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide, also known as DCMAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCMAN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. This compound has been shown to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain receptors, such as the vanilloid receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects on the body. In animal studies, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was found to reduce inflammation and pain, as well as inhibit tumor growth. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide was also found to have a positive effect on the immune system, increasing the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to have low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide. One area of interest is the development of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide-based drugs for the treatment of pain and inflammation-related disorders, such as arthritis. In addition, further research could be done to explore the anti-tumor properties of 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and its potential as a cancer treatment. Other potential areas of research include the development of new synthesis methods for 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide and the optimization of its properties for specific applications.
Synthesemethoden
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenylacetonitrile with 4-methoxy-2-nitrobenzaldehyde to form an intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with acrylamide to yield the final product, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)acrylamide has also been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c1-24-11-4-6-14(15(9-11)20(22)23)19-16(21)7-3-10-2-5-12(17)13(18)8-10/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGQTYQEUGYMTE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-4-chloro-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5459056.png)
![4-[3-amino-2-(benzoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B5459057.png)
![7-(2-methoxy-2-methylpropanoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5459061.png)
![N-[(1-{[5-(2-cyanophenyl)-2-furyl]methyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5459072.png)
![2-(3,4-dichlorophenyl)-4-[(2-ethylpyrimidin-5-yl)carbonyl]morpholine](/img/structure/B5459086.png)


![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5459095.png)
![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![4-chloro-1-methyl-3-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indazole](/img/structure/B5459132.png)
![ethyl 4-[2-(4-chlorophenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B5459134.png)

![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)